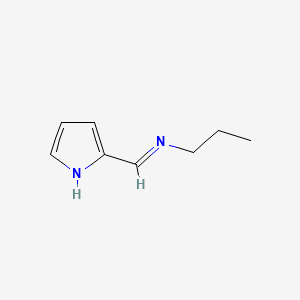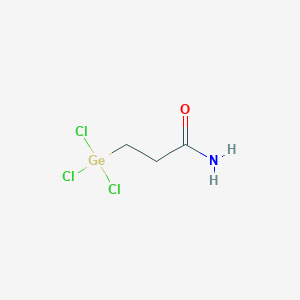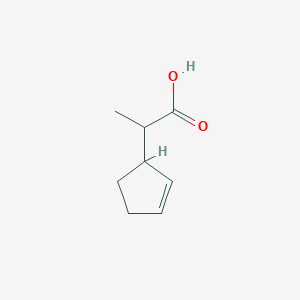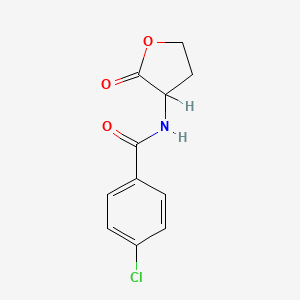
(3R)-3-Methylhept-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methylhept-1-yn-3-amine is an organic compound characterized by the presence of an alkyne group and an amine group attached to a chiral carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methylhept-1-yn-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a chiral alcohol or a chiral amine.
Alkyne Formation: The alkyne group is introduced through a reaction such as the Sonogashira coupling, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Amine Introduction: The amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methylhept-1-yn-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
(3R)-3-Methylhept-1-yn-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Methylhept-1-yn-3-amine involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methylhept-1-yn-2-amine: Similar structure but with the amine group at a different position.
(3R)-3-Methylhept-1-yn-4-amine: Another positional isomer with the amine group at the fourth carbon.
(3R)-3-Methylhept-1-yn-3-ol: Similar compound with a hydroxyl group instead of an amine.
Uniqueness
(3R)-3-Methylhept-1-yn-3-amine is unique due to its specific chiral center and the presence of both an alkyne and an amine group. This combination of functional groups and chirality makes it a valuable compound for asymmetric synthesis and the development of chiral drugs.
Properties
CAS No. |
74808-03-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(3R)-3-methylhept-1-yn-3-amine |
InChI |
InChI=1S/C8H15N/c1-4-6-7-8(3,9)5-2/h2H,4,6-7,9H2,1,3H3/t8-/m0/s1 |
InChI Key |
JWMHLPABPVLWNT-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@](C)(C#C)N |
Canonical SMILES |
CCCCC(C)(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)


![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)







![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
